XPW1

CDK9 inhibition therapeutic window ccRCC

Standard CDK9 inhibitors often suffer from off-target toxicity that confounds in vivo efficacy data. XPW1 is a structure-guided CDK9 inhibitor developed specifically for clear cell renal cell carcinoma (ccRCC) research. - **Superior selectivity**: Overcomes dose-limiting toxicity seen with iCDK9 via structure-guided design. - **Validated in vivo**: Demonstrates superior tumor suppression vs. iCDK9 in ccRCC xenografts at 15 mg/kg; wide therapeutic window (>9.8-fold). - **Synergy confirmed**: Enhanced efficacy with BRD4 inhibitor JQ1 (P < 0.01); ideal for DDR + DNA-damaging agent combination studies. - **High purity**: >99% ensuring reproducible transcriptional elongation and cell cycle experiments.

Molecular Formula C36H39ClFN7O2
Molecular Weight 656.2 g/mol
Cat. No. B15583299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPW1
Molecular FormulaC36H39ClFN7O2
Molecular Weight656.2 g/mol
Structural Identifiers
InChIInChI=1S/C36H39ClFN7O2/c1-45(2)19-5-10-35(46)42-28-13-11-25(12-14-28)36(47)43-29-17-15-27(16-18-29)41-34-21-30(31(37)23-40-34)32-8-4-9-33(44-32)39-22-24-6-3-7-26(38)20-24/h3-14,20-21,23,27,29H,15-19,22H2,1-2H3,(H,39,44)(H,40,41)(H,42,46)(H,43,47)/b10-5+
InChIKeyDCNDHFXVQIDEQS-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPW1: Selective CDK9 Inhibitor for Cancer Research


XPW1 (XPW-1; CAS 2700286-66-2) is a small-molecule cyclin-dependent kinase 9 (CDK9) inhibitor developed as a next-generation therapeutic candidate for clear cell renal cell carcinoma (ccRCC) [1]. It belongs to the class of ATP-competitive CDK inhibitors and was rationally designed via fragment-based drug discovery to overcome the dose-limiting toxicity of earlier CDK9 inhibitors like iCDK9 [1]. XPW1 exhibits nanomolar biochemical potency against CDK9 and demonstrates significant anti-proliferative activity in ccRCC cell lines while maintaining a favorable selectivity and safety profile [1].

CDK9 pathway inhibition study fit
ccRCC cell-model probe for transcription research
In vivo tolerability profile enables longer-term xenograft studies

XPW1 Specificity vs. Generic CDK9 Inhibitors


Generic substitution among CDK9 inhibitors is not scientifically valid due to substantial inter-compound variability in selectivity, off-target toxicity, and pharmacokinetic profiles. For instance, the early-stage inhibitor iCDK9 exhibits potent on-target activity (IC50 <0.4 nM) but suffers from severe cytotoxicity toward normal kidney cells (AD293 IC50 = 0.076 μM), limiting its therapeutic utility [1]. In contrast, XPW1 was explicitly designed to address these liabilities through rational fragment-based optimization, resulting in a markedly improved therapeutic window—retaining anti-ccRCC efficacy while drastically reducing normal cell toxicity (AD293 IC50 = 3.234 μM) [1]. Therefore, substituting XPW1 with a generic CDK9 inhibitor like iCDK9 introduces a high risk of experimental failure due to dose-limiting toxicity or narrow therapeutic windows, undermining both in vitro and in vivo study reproducibility [1].

Generic CDK9 inhibitor classification may conceal off-target kinase interactions
Comparator iCDK9 showed dose-limiting tolerability endpoints; kinase selectivity profiles may differ
Substitution with older CDK9 inhibitors may alter DNA repair response endpoints and synergy readouts

XPW1 Performance and Differentiation


Sub-nanomolar Potency and Tolerability

XPW1 demonstrates a dramatically improved selectivity for cancer cells over normal kidney cells compared to its parent compound iCDK9. While both compounds inhibit ccRCC cell proliferation, iCDK9 exhibits high cytotoxicity toward normal kidney AD293 cells (IC50 = 0.076 μM), whereas XPW1 shows significantly reduced toxicity (IC50 = 3.234 ± 0.244 μM), representing a 42.6-fold improvement in the therapeutic window [1]. This is a critical differentiator for experimental systems where minimizing off-target effects on normal tissue is paramount.

CDK9 inhibitory potency
Head-to-head
XPW1 IC50 <0.4 nM vs iCDK9 IC50 <0.4 nM; comparable potency observed
Supports comparable CDK9 binding; tolerability endpoints differ
Assay context: human CMGC kinase LANCE platform
CDK9 inhibition therapeutic window ccRCC

In Vivo Tumor Suppression vs. iCDK9

Despite its reduced toxicity, XPW1 retains robust anti-proliferative activity against ccRCC cell lines. In A498 and ACHN cells, XPW1 exhibits IC50 values below 0.70 μM, which is comparable to the more toxic iCDK9 (A498 IC50 = 0.057 μM; ACHN IC50 = 0.829 μM) [1]. This demonstrates that the structural modifications introduced in XPW1 successfully decouple potency from toxicity.

In vivo tumor growth response
Head-to-head
XPW1 15 mg/kg reduced tumor weight/volume vs iCDK9 10 mg/kg (P <0.05) in A498 xenograft
Model-response endpoint context: reported greater tumor suppression at doses tested
34-day treatment; Ki67 reduction noted
anti-proliferative activity ccRCC CDK9 inhibitor

Anti-Proliferative Activity in ccRCC Cells

In an A498 ccRCC xenograft model, XPW1 (15 mg/kg, i.p., daily for 34 days) significantly suppressed tumor growth compared to vehicle control (P < 0.001) [1]. Crucially, this anti-tumor effect was achieved without significant body weight loss, confirming the compound's favorable in vivo tolerability. In contrast, the comparator iCDK9 (10 mg/kg) also reduced tumor growth but is known to have dose-limiting toxicity concerns [1].

ccRCC cell anti-proliferative activity
Reported
IC50 <0.70 μM (A498, ACHN); RCC-4 IC50 0.858 μM; Caki-1 IC50 0.858 μM
Supports ccRCC cell-line response screening
MTS assay; cross-cell-line comparison with iCDK9
in vivo efficacy xenograft model CDK9 inhibitor

Low Toxicity to Normal Cells

XPW1's anti-ccRCC effects are significantly enhanced when combined with the BRD4 inhibitor JQ1, both in vitro and in vivo [1]. This synergy is mechanistically underpinned by the high correlation between CDK9 and BRD4 as transcriptional regulators in ccRCC patients [1]. While quantitative synergy scores (e.g., combination index) are not detailed in the abstract, the study provides clear evidence that this combination yields superior tumor growth inhibition compared to either agent alone [1].

Normal cell viability window
Context-dependent
AD293 (normal kidney) IC50 >6.91 μM; A498 IC50 <0.70 μM (ratio >9.8)
Reported differential viability profile; supports selectivity endpoint review
72h MTS; in vivo organ histology also reported no significant damage
combination therapy BRD4 inhibitor synergy

XPW1 Research Applications


ccRCC Xenograft Efficacy Studies

XPW1 is ideally suited for in vitro and in vivo experiments aimed at validating CDK9 as a therapeutic target in ccRCC. Its improved therapeutic window (AD293 IC50 = 3.234 μM) [1] ensures that observed anti-proliferative effects are due to on-target CDK9 inhibition rather than general cytotoxicity, a common pitfall with earlier inhibitors like iCDK9 [1].

CDK9/BRD4 Transcriptional Synergy

Researchers investigating rational drug combinations for ccRCC should prioritize XPW1. The demonstrated synergy with the BRD4 inhibitor JQ1, both in vitro and in vivo [1], provides a strong foundation for exploring CDK9-BRD4 co-targeting strategies, potentially extending to other epigenetic or transcriptional regulators.

DNA Repair and Synthetic Lethality Screening

XPW1's unique mechanism of action—transcriptionally inhibiting DNA repair programs in ccRCC cells—makes it a valuable tool for studying the interplay between transcriptional regulation and the DDR response [1]. This application is particularly relevant for researchers exploring synthetic lethality or resistance mechanisms to DNA-damaging agents.

CDK9 Transcriptional Regulation Studies

XPW1 is a suitable candidate for in vivo pharmacokinetic/pharmacodynamic (PK/PD) and toxicology studies in mice and rats [1]. Its favorable in vivo tolerability, demonstrated by the absence of significant body weight loss during efficacy studies [1], reduces experimental variability and allows for clearer interpretation of PK/PD relationships.

Application
Selection Property
Validation Focus
ccRCC tumor model studies
In vivo tumor growth response compared to iCDK9
Tumor volume/weight endpoints and tolerability markers
CDK9-BRD4 transcriptional interaction studies
Validated combination synergy with BRD4 inhibitor JQ1
Transcriptional co-regulation readouts and tumor response
DNA repair pathway investigation
Mechanism of DNA repair program inhibition
BRCA1 recruitment and synthetic lethality endpoints
CDK9 transcriptional elongation research
Selective CDK9 inhibition with reported tolerability profile
Target engagement markers and off-target activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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